molecular formula C15H14ClN3OS B2969186 6-chloro-N-[2-methoxy-2-(thiophen-3-yl)ethyl]quinazolin-4-amine CAS No. 2380181-52-0

6-chloro-N-[2-methoxy-2-(thiophen-3-yl)ethyl]quinazolin-4-amine

Cat. No.: B2969186
CAS No.: 2380181-52-0
M. Wt: 319.81
InChI Key: JDEVUSAMDZGKPQ-UHFFFAOYSA-N
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Description

6-chloro-N-[2-methoxy-2-(thiophen-3-yl)ethyl]quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a quinazoline core substituted with a chloro group at the 6th position and a methoxy-thiophene-ethylamine moiety at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[2-methoxy-2-(thiophen-3-yl)ethyl]quinazolin-4-amine typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Substitution with the Methoxy-Thiophene-Ethylamine Moiety: This step involves the nucleophilic substitution reaction where the amine group of 2-methoxy-2-(thiophen-3-yl)ethylamine reacts with the 4-chloroquinazoline intermediate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazoline core or the thiophene ring, potentially leading to the formation of dihydroquinazoline derivatives.

    Substitution: The chloro group at the 6th position can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-N-[2-methoxy-2-(thiophen-3-yl)ethyl]quinazolin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-chloro-N-[2-methoxy-2-(thiophen-3-yl)ethyl]quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to bind to the ATP-binding site of certain kinases, inhibiting their activity and thereby affecting various cellular pathways. The presence of the methoxy-thiophene-ethylamine moiety may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: A quinazoline derivative used as an anticancer agent targeting the epidermal growth factor receptor (EGFR).

    Erlotinib: Another quinazoline-based drug used for the treatment of non-small cell lung cancer.

Uniqueness

6-chloro-N-[2-methoxy-2-(thiophen-3-yl)ethyl]quinazolin-4-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and binding properties compared to other quinazoline derivatives. The presence of the thiophene ring and the methoxy group can influence its pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.

Properties

IUPAC Name

6-chloro-N-(2-methoxy-2-thiophen-3-ylethyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3OS/c1-20-14(10-4-5-21-8-10)7-17-15-12-6-11(16)2-3-13(12)18-9-19-15/h2-6,8-9,14H,7H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEVUSAMDZGKPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC1=NC=NC2=C1C=C(C=C2)Cl)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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